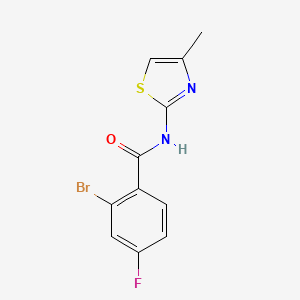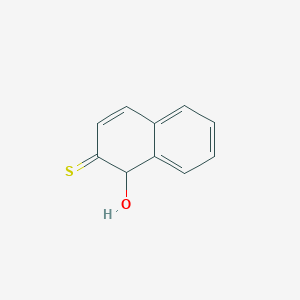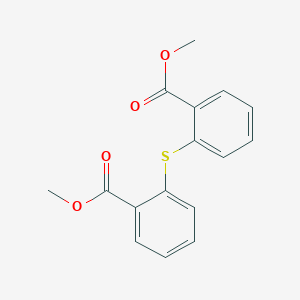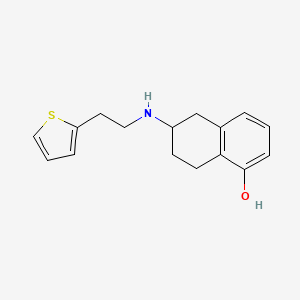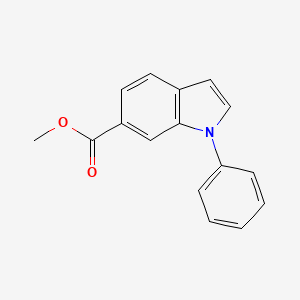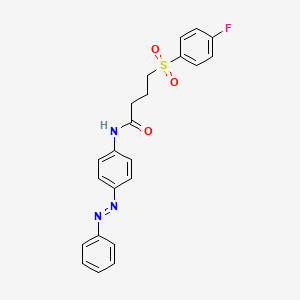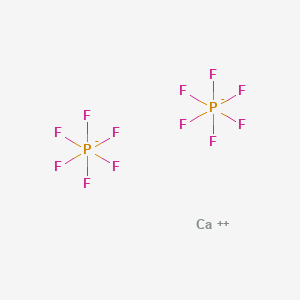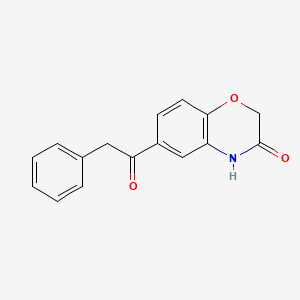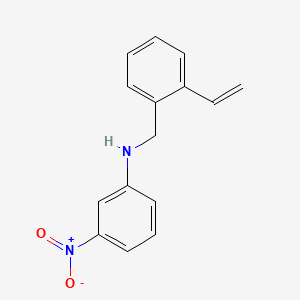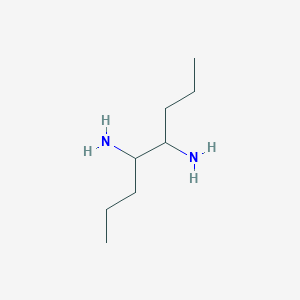![molecular formula C15H26O2Sn B14132998 Triethyl[(2-phenylpropan-2-yl)peroxy]stannane CAS No. 4403-62-7](/img/structure/B14132998.png)
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane is a chemical compound with the molecular formula C15H26O2Sn and a molecular weight of 357.067 g/mol . It is a type of organotin compound, which are known for their applications in various fields including organic synthesis and industrial processes.
Méthodes De Préparation
The synthesis of Triethyl[(2-phenylpropan-2-yl)peroxy]stannane typically involves the reaction of triethyltin hydride with cumyl hydroperoxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form triethyltin derivatives.
Substitution: It can undergo substitution reactions where the peroxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Triethyl[(2-phenylpropan-2-yl)peroxy]stannane exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new compounds. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparaison Avec Des Composés Similaires
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane can be compared with other organotin compounds such as:
Triethyltin chloride: Similar in structure but lacks the peroxy group.
Tributyltin oxide: Another organotin compound with different alkyl groups and applications.
Tetramethyltin: A simpler organotin compound with four methyl groups instead of ethyl and phenyl groups.
These comparisons highlight the unique properties of this compound, particularly its peroxy group, which imparts different reactivity and applications.
Propriétés
Numéro CAS |
4403-62-7 |
|---|---|
Formule moléculaire |
C15H26O2Sn |
Poids moléculaire |
357.08 g/mol |
Nom IUPAC |
triethyl(2-phenylpropan-2-ylperoxy)stannane |
InChI |
InChI=1S/C9H12O2.3C2H5.Sn/c1-9(2,11-10)8-6-4-3-5-7-8;3*1-2;/h3-7,10H,1-2H3;3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
JXCXZXBHEPHKBA-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)OOC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


